1-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-3,3-bis(methylthio)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4S2/c1-22-15-10-8-14(9-11-15)13-24-18-7-5-6-17(23-2)20(18)16(21)12-19(25-3)26-4/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRUQSDKXVQGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2C(=O)C=C(SC)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130672 | |
| Record name | 1-[2-Methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-3,3-bis(methylthio)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234015-62-3 | |
| Record name | 1-[2-Methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-3,3-bis(methylthio)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-3,3-bis(methylthio)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-3,3-bis(methylthio)prop-2-en-1-one, with the CAS number 1234015-62-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22O4S2
- Molar Mass : 390.52 g/mol
- Storage Conditions : Recommended at -20°C
Biological Activity Overview
The compound exhibits a range of biological activities, primarily in the context of cancer research. Its structural features suggest potential interactions with cellular targets involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
- Microtubule Destabilization : The compound has been associated with the inhibition of microtubule assembly at concentrations around 20 µM, leading to disrupted mitotic processes in cancer cells .
- Caspase Activation : It enhances caspase-3 activity significantly (1.33–1.57 times) at concentrations of 10 µM, indicating its role as an apoptosis-inducing agent .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, further contributing to its anticancer efficacy.
Case Studies and Research Findings
In Vivo Studies
In vivo studies are necessary to confirm the efficacy and safety of the compound. Preliminary results suggest that it may effectively reduce tumor size in animal models, although comprehensive studies are still required.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Spectral and Crystallographic Properties
NMR Data
- Target Compound : Expected ¹H NMR signals would include aromatic protons from the substituted phenyl ring (δ 6.5–7.5 ppm) and methylthio groups (δ ~2.5 ppm).
- 1-(4-Methoxyphenyl)-3,3-bis(methylthio)-2-(p-tolylthio)prop-2-en-1-one (3e): Reported ¹H NMR (CDCl₃) shows a singlet at δ 7.74 ppm (enone proton), aromatic doublets (δ 7.17–6.86 ppm), and methylthio singlets (δ 2.5 ppm) .
- Compound A3 : ¹³C NMR (CDCl₃) reveals carbonyl carbon at δ 190.2 ppm and methoxy carbons at δ 55.5–55.8 ppm, consistent with analogous chalcones .
Crystallographic Trends
- Chalcone derivatives with anthracene or fluorophenyl substituents exhibit planar or twisted conformations depending on substituent electronic effects. For example, fluorophenyl chalcones show dihedral angles of 7.14–56.26° between aromatic rings .
- The target compound’s 4-methoxybenzyloxy group may induce non-planarity, affecting packing efficiency and crystal lattice stability.
Reactivity and Functionalization Potential
- Nucleophilic Attack : The bis(methylthio) group in analogous compounds undergoes nucleophilic substitution, enabling further functionalization. For example, phenyl acetonitriles attack 3,3-bis(methylthio)-1-(pyridin-2-yl)prop-2-en-1-one to form bipyridine derivatives .
- Base-Mediated Cyclization: 1-(2-Methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one reacts with 2-cyanomethylbenzonitrile to form acridine derivatives, demonstrating utility in heterocycle synthesis .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the α-oxo ketene dithioacetal core.
- Introduction of the methoxy and 4-methoxybenzyl ether substituents on the phenyl ring.
- Functionalization of the propenone side chain with bis(methylthio) groups.
Preparation of α-Oxo Ketene Dithioacetals
A representative method for preparing α-oxo ketene dithioacetals involves the reaction of 1-phenyl-1,3-diketones with carbon disulfide and methyl iodide under basic conditions:
- A solution of 1-phenylbutane-1,3-dione in dimethylformamide is treated with potassium carbonate and carbon disulfide at room temperature.
- After stirring, methyl iodide is added dropwise, and the reaction mixture is further stirred.
- The product precipitates upon pouring into ice-water, followed by filtration and recrystallization from ethanol, yielding the bis(methylthio) derivative.
This approach yields high purity and good yield (~86%) of the dithioacetal intermediate, which is crucial for subsequent functionalization.
Use of Hypervalent Iodine Reagents
The role of hypervalent iodine reagents (e.g., PhI(OAc)2) is critical in facilitating the alkoxylation reaction:
- These reagents generate alkoxy-iodo(III) species in situ, which mediate the C–H functionalization.
- Attempts to isolate related alkoxyiodo(III) intermediates such as PhI(OEt)2 have shown instability; however, stable cyclic methoxyiodo(III) compounds can be prepared and used successfully to improve yields.
- Reaction temperature and solvent choice influence the yield significantly, with higher temperatures (up to 110 °C in sealed tubes) improving conversion.
Purification and Characterization
- The crude reaction mixture is concentrated under reduced pressure.
- Purification is performed by silica gel column chromatography with petroleum ether and ethyl acetate mixtures.
- The purified compound is characterized by NMR spectroscopy, confirming the presence of characteristic aromatic and methylthio protons.
- X-ray crystallographic studies have been conducted to confirm the molecular structure and conformation of related compounds, supporting the synthetic pathway.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Oxo ketene dithioacetal formation | 1-phenyl-1,3-dione, K2CO3, CS2, MeI in DMF, RT | 86 | Precipitation and recrystallization |
| C–H Alkoxylation | α-oxo ketene dithioacetal, Cu(OH)2, PhI(OAc)2, EtOH, 50 °C, 24 h | 53-71 | Column chromatography purification |
| Use of cyclic methoxyiodo(III) | 1-methoxy-1,2-benziodoxol-3-(1H)-one, elevated temp (up to 110 °C) | Up to 71 | Improves yield, stable iodine(III) species |
Research Findings and Mechanistic Insights
- Kinetic isotope effect (KIE) studies confirm that the C–H bond cleavage is involved in the rate-determining step of the alkoxylation.
- Mechanistic studies suggest that the alkoxy-iodo(III) intermediate is key to facilitating the selective C–H functionalization.
- Attempts to isolate some intermediates failed due to thermal and moisture sensitivity, but stable cyclic iodine(III) compounds serve as effective reagents.
- The overall synthetic route offers a versatile platform to introduce various alkoxy groups on the α-oxo ketene dithioacetal scaffold.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound typically employs a Claisen-Schmidt condensation between a substituted acetophenone derivative and a benzaldehyde analog. Key considerations include:
- Solvent selection : Ethanol or methanol is often used due to their polarity and ability to dissolve aromatic intermediates .
- Catalysts : Acidic catalysts like thionyl chloride (0.05 ml per 1.1 gm substrate) facilitate enolization and condensation .
- Temperature control : Reflux conditions (~78°C for ethanol) ensure sufficient energy for coupling while avoiding decomposition.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol can isolate the product .
Q. What spectroscopic techniques are most effective for confirming the compound’s structure?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm for methoxy (-OCH₃) groups and δ 2.5–3.0 ppm for methylthio (-SCH₃) substituents. Aromatic protons in the 6.5–8.0 ppm range confirm the phenyl backbone .
- ¹³C NMR : Signals at ~160–180 ppm for carbonyl carbons and ~50–60 ppm for methoxy carbons .
- X-ray Crystallography : Resolves conformational details, such as the planarity of the α,β-unsaturated ketone system and steric effects from substituents .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Storage : Seal in amber glass containers under inert gas (e.g., argon) to prevent oxidation. Store at –20°C in a dry environment to minimize hydrolysis of methylthio groups .
- Handling : Use gloves and eye protection to avoid skin/eye contact. Work in a fume hood to limit inhalation risks .
Advanced Research Questions
Q. How do the electronic effects of methoxy and methylthio substituents influence the compound’s reactivity in nucleophilic additions?
- Methoxy groups act as electron donors via resonance, activating the aromatic ring toward electrophilic substitution.
- Methylthio groups exhibit weaker electron-donating effects but contribute to steric hindrance, slowing reactions at the β-carbon of the enone system.
- Methodological validation :
- Hammett analysis correlates substituent effects with reaction rates.
- DFT calculations (e.g., using Gaussian software) model electron density distribution to predict reactive sites .
Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. antioxidant properties)?
- Standardized assays : Use identical cell lines (e.g., E. coli for antimicrobial tests) and antioxidant assays (DPPH or ABTS) under controlled pH and temperature.
- Purity verification : Employ HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Dose-response studies : Compare IC₅₀ values across studies to identify concentration-dependent effects.
Q. What computational methods can predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina): Simulate binding to enzymes like cytochrome P450 or kinases.
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.
- Experimental validation : Pair computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can byproducts formed during synthesis be identified and quantified?
- Chromatographic separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve byproducts.
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions of impurities (e.g., incomplete condensation products).
- NMR spiking : Add authentic samples of suspected byproducts to reaction mixtures to confirm co-elution .
Q. What strategies resolve contradictions in the compound’s spectral data across studies?
- Cross-validation : Compare ¹H NMR data with X-ray structures to confirm peak assignments.
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) that may obscure signals.
- Collaborative databases : Share raw spectral data via platforms like NMRShiftDB for peer validation .
Methodological Tables
Q. Table 1. Comparison of Synthetic Approaches
| Parameter | Method A (Ethanol Reflux) | Method B (DMF, Room Temp) |
|---|---|---|
| Catalyst | Thionyl chloride | Piperidine |
| Reaction Time | 6–8 hours | 24–48 hours |
| Yield | 60–70% | 40–50% |
| Key Advantage | Faster reaction | Mild conditions |
Q. Table 2. Key Spectroscopic Benchmarks
| Technique | Diagnostic Signal | Structural Insight |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 ppm (aromatic H) | Substitution pattern on phenyl |
| IR | 1660–1680 cm⁻¹ (C=O stretch) | α,β-unsaturated ketone |
| X-ray | Dihedral angle: 10–15° (enone system) | Planarity and steric effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
